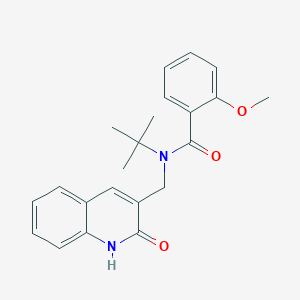
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as TQ-B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the family of 2-hydroxyquinoline-based compounds, which have been shown to have a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Mecanismo De Acción
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide works by binding to the catalytic domain of PARP, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage, and disruption of cell membrane integrity. These effects are dependent on the concentration and exposure time of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its potent and selective inhibition of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell death. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of interest is the evaluation of this compound as a potential therapeutic agent for the treatment of bacterial and fungal infections. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde with N-(tert-butyl)-2-methoxybenzamide in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have potent anticancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. This compound has also been shown to have antimicrobial activity against a broad range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)17-10-6-8-12-19(17)27-4)14-16-13-15-9-5-7-11-18(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKEIFAVSSHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
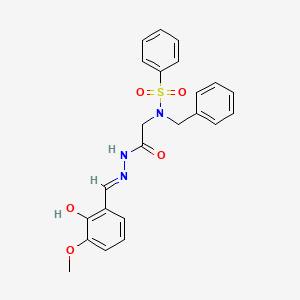
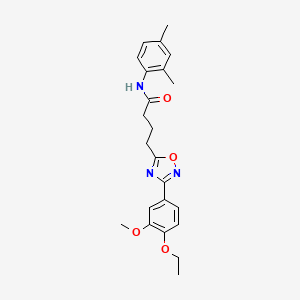
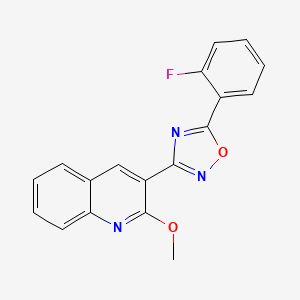
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)






![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)
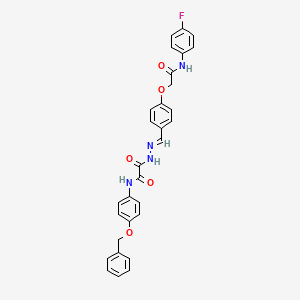
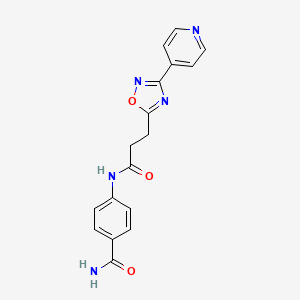
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)
